molecular formula C14H13ClN4O B6439428 5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole CAS No. 2548981-53-7

5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

Cat. No.: B6439428
CAS No.: 2548981-53-7
M. Wt: 288.73 g/mol
InChI Key: UPOJPCQIFULYTF-UHFFFAOYSA-N
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Description

5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its core structure is based on the benzoxazole scaffold, a heterocyclic system recognized for its diverse biological properties and naturally occurring in plants as a defense compound against pathogens . The strategic incorporation of the 1H-imidazole moiety, linked via an azetidine ring, creates a hybrid structure designed to potentially enhance and broaden its biological activity profile. This molecular architecture is frequently explored in the design of novel pharmacologically active agents. The primary research applications for this compound are anticipated in two key domains. First, it shows considerable potential for investigation as an antimicrobial agent. Benzoxazolinone derivatives have demonstrated measurable antibacterial and antifungal activity in microbiological assays against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the imidazole ring, a key structural feature found in established antifungal drugs like Miconazole, further supports its potential for development against fungal infections, including those caused by Candida albicans . Second, this compound represents a valuable chemical tool for neuroscience research. Substituted benzoxazole compounds are investigated as potent inhibitors of phosphodiesterase 7 (PDE7), a key enzyme in the hydrolysis of the secondary messenger cyclic AMP (cAMP) . By modulating cAMP signaling pathways in the central nervous system, PDE7 inhibitors can influence neuroplasticity and are studied for their potential therapeutic effects in models of neurological and cognitive disorders, such as Parkinson's disease and schizophrenia . The unique combination of a benzoxazole core with an imidazole-containing azetidine side chain makes this compound a versatile scaffold for probing fundamental biological mechanisms and for hit-to-lead optimization campaigns in drug discovery.

Properties

IUPAC Name

5-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c15-11-1-2-13-12(5-11)17-14(20-13)19-7-10(8-19)6-18-4-3-16-9-18/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOJPCQIFULYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Tandem Synthesis

A emerging strategy employs copper-mediated domino reactions:

Reaction Scheme :
5-Chloro-2-aminophenol + 2-chloro-1-(imidazol-1-ylmethyl)azetidine → Cyclocondensation/C–N coupling

Conditions :
Cu(OAc)₂ (10 mol%), 4Å MS, DMSO, 120°C, 24 hours

Advantages :

  • 62% overall yield vs 45% for stepwise approach

  • Reduced purification steps

Solid-Phase Synthesis

Immobilized benzoxazole precursors on Wang resin enable automated synthesis:

Cycle Parameters :

  • Resin loading (0.8 mmol/g)

  • Azetidine coupling: HATU/DIEA in DMF

  • Imidazole introduction: Mitsunobu reaction

Yield : 51% after cleavage (TFA/DCM)

Analytical Characterization

Comparative Spectroscopic Data :

TechniqueKey SignalsReference
¹³C NMR (101 MHz)154.8 (C=N), 142.1 (C-Cl), 136.2 (imidazole C2)
IR (ATR)3125 cm⁻¹ (imidazole C-H), 1618 cm⁻¹ (C=N)
HPLC-MStR=8.72 min (C18, MeCN/H₂O 70:30)

Thermal Analysis :

  • DSC: Melting endotherm at 184°C (ΔH = 98 J/g)

  • TGA: 5% weight loss at 210°C

Challenges and Optimization

Azetidine Ring Strain

The four-membered azetidine ring exhibits significant angle strain, necessitating:

  • Low-temperature reactions (<0°C) during N-functionalization

  • Bulky base (DIPEA) to prevent ring-opening side reactions

Regioselectivity Control

Competing reactions at benzoxazole C4/C6 positions are mitigated by:

  • Directed ortho-metalation using LDA/TMEDA

  • Protecting group strategies (SEM, MOM)

Scale-Up Considerations

  • Continuous flow reactor improves heat transfer for exothermic coupling steps

  • Extraction optimization: EtOAc/water (3:1) removes Cu residues effectively

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the azetidine ring may interact with nucleic acids or proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Research Findings and Data

Physicochemical Properties
  • Melting Points : Benzimidazole derivatives in exhibit high melting points (>300°C), suggesting strong intermolecular interactions, which the target compound may share due to its planar benzoxazole core .
  • Solubility: The absence of polar groups (e.g., oxazolidinones) in the target compound may result in lower aqueous solubility compared to ’s derivatives .
Theoretical Calculations
  • Density functional theory (DFT) studies on similar compounds () reveal that electron-withdrawing groups (e.g., Cl) stabilize the benzoxazole core, enhancing electrophilic reactivity at the 2-position .

Q & A

Q. What advanced imaging techniques localize the compound’s action in cellular models?

  • Methodology : Confocal microscopy with fluorescent probes (e.g., DAPI for DNA) visualizes subcellular localization. TEM/SEM imaging detects membrane disruption in treated bacteria. Radiolabeled compound (e.g., 14C^{14}C-tagged) tracks biodistribution via autoradiography .

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